Tyrosylleucine TFA

Description

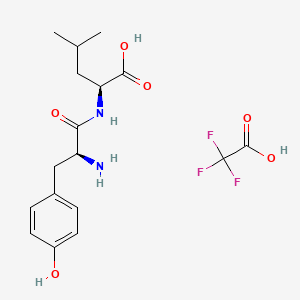

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O4.C2HF3O2/c1-9(2)7-13(15(20)21)17-14(19)12(16)8-10-3-5-11(18)6-4-10;3-2(4,5)1(6)7/h3-6,9,12-13,18H,7-8,16H2,1-2H3,(H,17,19)(H,20,21);(H,6,7)/t12-,13-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITCLJBVMTNXDJY-QNTKWALQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23F3N2O6 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Tyrosylleucine TFA: A Technical Guide to its Mechanism of Action in Neuropsychopharmacology

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tyrosylleucine (Tyr-Leu), a dipeptide composed of tyrosine and leucine, has emerged as a molecule of interest in neuropsychopharmacology, demonstrating notable antidepressant and anxiolytic-like activities. This technical guide provides a comprehensive overview of Tyrosylleucine TFA (the trifluoroacetic acid salt form commonly used in research), detailing its mechanism of action, summarizing key experimental findings, and outlining relevant protocols for its study. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the exploration of novel therapeutics for mood and anxiety disorders.

Introduction

Tyrosylleucine (Tyr-Leu) is a dipeptide that has demonstrated potent antidepressant-like and anxiolytic-like effects in preclinical studies.[1][2] The trifluoroacetic acid (TFA) salt of Tyrosylleucine is a common formulation used in research, resulting from its use in the purification process of the synthesized peptide.[3][4][5] This document will delve into the current understanding of this compound's mechanism of action, supported by quantitative data from key behavioral and neurochemical experiments.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C15H22N2O4 | Internal Calculation |

| Molecular Weight | 294.35 g/mol | Internal Calculation |

| Synonyms | Tyr-Leu, YL | |

| Formulation | Trifluoroacetic Acid Salt (TFA) |

Mechanism of Action

The neuropsychopharmacological effects of Tyrosylleucine are believed to be mediated through a multi-receptor system involving serotonergic, dopaminergic, and GABAergic pathways.

Receptor Involvement

Studies have indicated that the anxiolytic-like effects of Tyrosylleucine are dependent on the activation of serotonin 5-HT1A, dopamine D1, and GABAA receptors. Interestingly, direct binding affinity studies have shown that Tyrosylleucine itself does not have a high affinity for these receptors, suggesting an indirect mechanism of activation. The proposed signaling cascade posits that Tyrosylleucine initiates a sequence of receptor activation, beginning with the 5-HT1A receptor, followed by the D1 receptor, and culminating in the modulation of the GABAA receptor.

Neuronal Activity

Administration of Tyrosylleucine has been shown to increase the expression of c-Fos, a well-established marker of neuronal activity, in the dentate gyrus of the hippocampus. This finding suggests that Tyrosylleucine enhances neuronal plasticity and activity in a brain region critically involved in mood regulation and cognition.

Preclinical Efficacy: Quantitative Data

The following tables summarize the key findings from preclinical studies evaluating the behavioral effects of Tyrosylleucine.

Table 4.1: Anxiolytic-Like Activity in the Elevated Plus-Maze Test

| Administration Route | Dose Range | Effect | Reference |

| Intraperitoneal (i.p.) | 0.1 - 1 mg/kg | Dose-dependent increase in time spent in open arms | |

| Oral (p.o.) | 0.3 - 3 mg/kg | Significant increase in time spent in open arms |

Table 4.2: Antidepressant-Like Activity in Behavioral Despair Tests

| Test | Administration Route | Dose Range | Effect | Reference |

| Forced Swim Test | Intraperitoneal (i.p.) | 1 - 30 mg/kg | Decreased immobility time | |

| Forced Swim Test | Oral (p.o.) | 30 - 100 mg/kg | Decreased immobility time | |

| Tail Suspension Test | Intraperitoneal (i.p.) | 1 - 30 mg/kg | Decreased immobility time |

Experimental Protocols

Synthesis and Purification of this compound

Tyrosylleucine is synthesized using standard solid-phase peptide synthesis (SPPS) protocols. Following cleavage from the resin, the crude peptide is purified using reversed-phase high-performance liquid chromatography (RP-HPLC) with a gradient of acetonitrile in water containing 0.1% trifluoroacetic acid (TFA). The fractions containing the pure peptide are then lyophilized to yield Tyrosylleucine as a TFA salt.

TFA Removal (Optional): For experiments where TFA may interfere, it can be exchanged for another counterion, such as acetate or hydrochloride, using ion-exchange chromatography or repeated lyophilization from a solution of the desired acid.

Behavioral Assays

This test is used to assess anxiety-like behavior in rodents. The apparatus consists of two open and two enclosed arms. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms.

-

Apparatus: A plus-shaped maze elevated from the floor, with two opposing arms open and two enclosed by walls.

-

Procedure: Mice are placed at the center of the maze and allowed to explore for a set period (e.g., 5 minutes). The time spent in and the number of entries into each arm are recorded.

-

Drug Administration: this compound is dissolved in saline and administered intraperitoneally (i.p.) or orally (p.o.) at a specified time before the test (e.g., 30 minutes for i.p.).

This test is a widely used model to screen for antidepressant-like activity. A decrease in the duration of immobility is indicative of an antidepressant effect.

-

Apparatus: A transparent cylinder filled with water.

-

Procedure: Mice are placed in the water-filled cylinder for a specified duration (e.g., 6 minutes). The duration of immobility (floating without struggling) is recorded, typically during the last 4 minutes of the test.

-

Drug Administration: this compound is administered at various doses and routes prior to the test.

Similar to the forced swim test, this assay assesses antidepressant-like activity by measuring the duration of immobility when a mouse is suspended by its tail.

-

Apparatus: A chamber where a mouse can be suspended by its tail using adhesive tape.

-

Procedure: Mice are suspended for a set period (e.g., 6 minutes), and the duration of immobility is recorded.

-

Drug Administration: this compound is administered prior to the test.

c-Fos Immunohistochemistry

This technique is used to visualize neuronal activation in specific brain regions.

-

Tissue Preparation: Following behavioral testing, animals are deeply anesthetized and transcardially perfused with saline followed by a fixative (e.g., 4% paraformaldehyde). Brains are extracted, post-fixed, and sectioned.

-

Immunostaining:

-

Brain sections are washed and permeabilized.

-

Incubation with a primary antibody against c-Fos.

-

Incubation with a biotinylated secondary antibody.

-

Incubation with an avidin-biotin-peroxidase complex.

-

Visualization using a chromogen such as diaminobenzidine (DAB) or a fluorescent probe.

-

-

Analysis: The number of c-Fos-positive cells in the region of interest (e.g., the dentate gyrus of the hippocampus) is quantified using microscopy and image analysis software.

Visualizations

Proposed Signaling Pathway of Tyrosylleucine

Caption: Proposed signaling cascade for the anxiolytic and antidepressant-like effects of Tyrosylleucine.

Experimental Workflow for Preclinical Evaluation

Caption: Workflow for the preclinical evaluation of this compound.

Conclusion

This compound represents a promising dipeptide with significant potential for the development of novel antidepressant and anxiolytic therapeutics. Its unique, indirect mechanism of action involving the sequential activation of key neurotransmitter systems warrants further investigation. The data and protocols presented in this guide offer a solid foundation for researchers to build upon in elucidating the full therapeutic potential of this intriguing molecule. Future studies should aim to identify the direct molecular targets of Tyrosylleucine and further characterize its downstream signaling pathways.

References

- 1. Dipeptide Tyr-Leu (YL) exhibits anxiolytic-like activity after oral administration via activating serotonin 5-HT1A, dopamine D1 and GABAA receptors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dipeptide tyrosyl-leucine exhibits antidepressant-like activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. peptide.com [peptide.com]

- 4. lifetein.com [lifetein.com]

- 5. tools.thermofisher.com [tools.thermofisher.com]

An In-depth Technical Guide to Tyrosylleucine TFA: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tyrosylleucine TFA, a dipeptide with significant potential in neuropharmacology. The document details its chemical structure, physicochemical properties, and biological activity, with a focus on its mechanism of action. Detailed experimental methodologies and signaling pathways are presented to support further research and development.

Chemical Structure and Properties

This compound is the trifluoroacetate salt of the dipeptide Tyrosylleucine. The trifluoroacetate counterion is often used in the purification of peptides.

Chemical Structure:

The chemical structure of the Tyrosylleucine cation is depicted below, along with the trifluoroacetate anion.

-

Tyrosylleucine:

-

Trifluoroacetic Acid (TFA):

SMILES Representation:

-

Tyrosylleucine: CC(C)C--INVALID-LINK----INVALID-LINK--CC1=CC=C(O)C=C1)C(=O)O

-

Trifluoroacetic Acid: C(=O)(C(F)(F)F)O

-

This compound (as a salt): CC(C)C--INVALID-LINK----INVALID-LINK--CC1=CC=C(O)C=C1)C(=O)O.C(=O)(C(F)(F)F)O

Physicochemical Properties:

A summary of the key physicochemical properties of this compound is provided in the table below. It is important to note that while some data is available for the Tyrosylleucine dipeptide, specific experimental values for the TFA salt, such as pKa and logP, are not extensively reported in the literature.

| Property | Value | Source |

| CAS Number | 66852-01-5 | [1] |

| Molecular Formula | C₁₇H₂₃F₃N₂O₆ | [1] |

| Molecular Weight | 408.37 g/mol | [1] |

| Appearance | White to off-white powder | General knowledge |

| Solubility | Soluble in DMSO.[2] | [2] |

| Storage | Store at -20°C for long-term storage. |

Biological Activity and Mechanism of Action

This compound has demonstrated significant antidepressant-like and anxiolytic-like activities in preclinical studies. Its mechanism of action is believed to be mediated through its interaction with key neurotransmitter systems in the central nervous system.

Antidepressant and Anxiolytic Effects

Oral administration of Tyrosylleucine has been shown to elicit potent antidepressant and anxiolytic effects in animal models. A key indicator of its neuronal activity is the observed increase in the expression of c-Fos, a well-established marker of neuronal activation, in the dentate gyrus of the hippocampus.

Interaction with Neurotransmitter Receptors

The pharmacological effects of Tyrosylleucine are attributed to its activity at several key receptors:

-

Serotonin 5-HT1A Receptors: Activation of these receptors is a well-established mechanism for anxiolytic and antidepressant effects.

-

Dopamine D1 Receptors: Modulation of the dopaminergic system is also implicated in mood regulation.

-

GABAA Receptors: Potentiation of GABAergic neurotransmission is a hallmark of many anxiolytic drugs.

The following sections detail the downstream signaling pathways associated with the activation of these receptors.

Signaling Pathways

The interaction of Tyrosylleucine with 5-HT1A, Dopamine D1, and GABAA receptors triggers distinct intracellular signaling cascades that ultimately mediate its neuropharmacological effects.

Serotonin 5-HT1A Receptor Signaling Pathway

Activation of the 5-HT1A receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular events. The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels and subsequent modulation of protein kinase A (PKA) activity. Additionally, the βγ subunit of the G-protein can activate other downstream effectors, including inwardly rectifying potassium channels and phosphoinositide 3-kinase (PI3K).

Caption: 5-HT1A Receptor Signaling Pathway.

Dopamine D1 Receptor Signaling Pathway

The Dopamine D1 receptor is also a GPCR, but it is coupled to a stimulatory G-protein (Gαs/olf). Activation of the D1 receptor stimulates adenylyl cyclase, leading to an increase in cAMP levels and activation of PKA. PKA then phosphorylates various downstream targets, including the protein phosphatase inhibitor DARPP-32, which plays a crucial role in modulating neuronal signaling.

Caption: Dopamine D1 Receptor Signaling Pathway.

GABAA Receptor Signaling Pathway

The GABAA receptor is a ligand-gated ion channel, not a GPCR. Binding of an agonist, in this case potentiated by Tyrosylleucine, leads to the opening of a chloride ion channel, resulting in an influx of chloride ions into the neuron. This influx hyperpolarizes the cell membrane, making it less likely to fire an action potential, thus producing an inhibitory effect.

Caption: GABAA Receptor Signaling Pathway.

Experimental Protocols

Synthesis of this compound

The synthesis of Tyrosylleucine can be achieved through standard solid-phase or liquid-phase peptide synthesis methodologies. A generalized workflow for solid-phase peptide synthesis (SPPS) is outlined below.

Caption: Generalized SPPS Workflow for Tyrosylleucine.

c-Fos Immunohistochemistry

To assess the neuronal activation induced by this compound, immunohistochemical staining for the c-Fos protein is a standard technique. A representative protocol is detailed below.

Experimental Workflow for c-Fos Staining:

References

An In-Depth Technical Guide to the Synthesis and Purification of Tyrosyl-leucine Dipeptide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis and purification of the dipeptide Tyrosyl-leucine (Tyr-Leu). This document details established methodologies, including solution-phase and solid-phase peptide synthesis (SPPS), as well as purification and characterization techniques. Experimental protocols, quantitative data, and workflow visualizations are provided to assist researchers in the successful production of high-purity Tyr-Leu for applications in drug discovery and development.

Introduction

Tyrosyl-leucine (Tyr-Leu) is a dipeptide composed of the amino acids tyrosine and leucine[1][2][3][4][5]. Beyond its role as a product of protein catabolism, Tyr-Leu has garnered interest for its potential physiological effects, including anxiolytic-like and antidepressant-like activities. These biological activities suggest that Tyr-Leu may interact with various signaling pathways, making it a molecule of interest for drug development professionals. The synthesis of high-purity Tyr-Leu is essential for accurate in vitro and in vivo studies. This guide outlines the primary methods for its chemical synthesis and purification.

Synthesis Methodologies

The formation of the peptide bond between tyrosine and leucine can be achieved through two principal strategies: solution-phase synthesis and solid-phase peptide synthesis (SPPS). Both methods rely on the use of protecting groups to prevent unwanted side reactions and coupling reagents to facilitate the formation of the amide bond.

Protecting Group Strategies

To ensure the specific formation of the Tyr-Leu peptide bond, the N-terminus of the first amino acid (tyrosine) and any reactive side chains must be protected. The most common strategies in modern peptide synthesis are the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for the protection of the α-amino group.

-

Tyrosine Side Chain Protection: The phenolic hydroxyl group of tyrosine is typically protected to prevent side reactions. Common protecting groups include the benzyl (Bzl) ether in Boc-based synthesis and the tert-butyl (tBu) ether in Fmoc-based synthesis.

-

Leucine Carboxyl Group Protection: In solution-phase synthesis, the C-terminus of leucine is often protected as an ester (e.g., methyl or benzyl ester) to prevent its participation in the coupling reaction. In SPPS, the carboxyl group is anchored to the solid support.

Coupling Reagents

Coupling reagents activate the carboxylic acid group of the N-protected tyrosine, making it susceptible to nucleophilic attack by the amino group of leucine. Common classes of coupling reagents include:

-

Carbodiimides: Such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), often used with additives like 1-hydroxybenzotriazole (HOBt) to reduce racemization.

-

Uronium/Aminium Salts: Reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and widely used in SPPS.

Experimental Protocols

The following sections provide detailed protocols for the synthesis of Tyr-Leu via both solution-phase and solid-phase methods.

Solution-Phase Synthesis of Fmoc-Tyr-Leu-OH

This protocol describes the synthesis of Fmoc-Tyr-Leu-OH in solution, followed by the removal of the C-terminal protecting group.

Experimental Protocol:

-

Coupling Reaction:

-

Dissolve Fmoc-Tyr-OH, H-Leu-OtBu·HCl, and HBTU (1.1 equivalents) in anhydrous dimethylformamide (DMF).

-

Add N,N-diisopropylethylamine (DIPEA) (2.5 equivalents) to the mixture.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Precipitate the product by adding a saturated sodium bicarbonate solution and extract with ethyl acetate.

-

Wash the organic layer with saturated brine, 1 M hydrochloric acid, and then brine again.

-

Dry the organic layer with anhydrous magnesium sulfate and evaporate the solvent in vacuo to yield the protected dipeptide, Fmoc-Tyr-Leu-OtBu.

-

-

Purification of Protected Dipeptide:

-

Purify the resulting solid by column chromatography using 2.5% methanol in dichloromethane as the eluent.

-

Monitor fractions by thin-layer chromatography (TLC) and combine those containing the desired product.

-

Remove the solvent in vacuo.

-

-

Deprotection of Leucine C-terminus:

-

Dissolve the purified Fmoc-Tyr-Leu-OtBu in dichloromethane.

-

Add trifluoroacetic acid (TFA) (approximately 10 equivalents) and stir for four hours at room temperature.

-

Remove the dichloromethane and excess TFA by evaporation in vacuo to yield the final product, Fmoc-Tyr-Leu-OH.

-

Solid-Phase Peptide Synthesis (SPPS) of H-Tyr-Leu-OH

SPPS offers a more streamlined approach by anchoring the growing peptide chain to a solid support, simplifying the purification process at each step.

This method utilizes the base-labile Fmoc protecting group and an acid-labile Wang resin, which yields a C-terminal carboxylic acid upon cleavage.

Experimental Protocol:

-

Resin Preparation and First Amino Acid Loading:

-

Swell Fmoc-L-Leu-Wang resin in DMF for 1 hour in a reaction vessel.

-

Drain the DMF.

-

-

Fmoc Deprotection:

-

Add a 20% solution of piperidine in DMF to the resin and agitate for 20 minutes.

-

Drain the piperidine solution and wash the resin thoroughly with DMF (5 times).

-

-

Coupling of Fmoc-Tyr(tBu)-OH:

-

In a separate vial, dissolve Fmoc-Tyr(tBu)-OH (3 equivalents), HOBt (3 equivalents), and HBTU (3 equivalents) in a minimal amount of DMF.

-

Add DIPEA (6 equivalents) to the solution to activate the amino acid.

-

Immediately add the activated amino acid solution to the deprotected Leu-Wang resin.

-

Agitate the reaction mixture for 2 hours at room temperature.

-

Drain the coupling solution and wash the resin with DMF and dichloromethane (DCM).

-

-

Final Fmoc Deprotection:

-

Repeat step 2 to remove the Fmoc group from the N-terminal tyrosine.

-

-

Cleavage and Deprotection:

-

Wash the peptidyl-resin with DMF and DCM and dry under vacuum.

-

Prepare a cleavage cocktail of TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v).

-

Add the cleavage cocktail to the resin and agitate for 3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.

-

This classic approach uses the acid-labile Boc protecting group and requires a strong acid, such as hydrofluoric acid (HF), for final cleavage.

Experimental Protocol:

-

Resin Preparation and First Amino Acid Loading (Cesium Salt Method):

-

Dissolve Boc-L-Leu-OH in methanol and water, and neutralize to pH 7.0 with an aqueous solution of cesium carbonate.

-

Evaporate to dryness and co-evaporate with DMF to obtain the dry Boc-L-Leu-O-Cs salt.

-

Swell Merrifield resin in DMF.

-

Add the dry cesium salt to the resin and shake at 50°C for 24 hours.

-

Filter and wash the resin with DMF, aqueous DMF, aqueous methanol, and methanol. Dry the resin in vacuo.

-

-

Boc Deprotection:

-

Treat the resin with 50% TFA in DCM for 30 minutes.

-

Wash with DCM and isopropanol.

-

-

Neutralization:

-

Treat the resin with 10% DIPEA in DCM for 10 minutes.

-

Wash with DCM.

-

-

Coupling of Boc-Tyr(Bzl)-OH:

-

Pre-activate Boc-Tyr(Bzl)-OH (3 equivalents) with HBTU (3 equivalents) and DIPEA (6 equivalents) in DMF.

-

Add the activated amino acid solution to the neutralized Leu-Merrifield resin and agitate for 2 hours.

-

Wash the resin with DMF and DCM.

-

-

Final Boc Deprotection:

-

Repeat step 2.

-

-

HF Cleavage:

-

Caution: HF is extremely toxic and corrosive and requires specialized equipment and safety precautions.

-

Place the dried peptidyl-resin in an HF cleavage apparatus with a scavenger such as p-cresol.

-

Cool the reaction vessel and distill anhydrous HF into it.

-

Stir the mixture at 0°C for 1-2 hours.

-

Evaporate the HF under a stream of nitrogen.

-

Wash the resin with TFA and precipitate the crude peptide in cold diethyl ether.

-

Purification and Characterization

Purification by Reversed-Phase HPLC (RP-HPLC)

The standard and most powerful method for purifying synthetic peptides is RP-HPLC.

Protocol:

-

Sample Preparation: Dissolve the crude Tyr-Leu peptide in a minimal amount of the initial mobile phase (e.g., 5-10% acetonitrile in water with 0.1% TFA).

-

Chromatography:

-

Column: C18 reversed-phase column.

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from low to high percentage of Mobile Phase B is used to elute the peptide. A typical gradient might be 5-60% B over 30 minutes.

-

Detection: Monitor the elution profile at 220 nm (for the peptide bond) and 280 nm (for the tyrosine side chain).

-

-

Fraction Collection: Collect fractions corresponding to the main peptide peak.

-

Purity Analysis: Analyze the collected fractions by analytical RP-HPLC to confirm purity. Pool the fractions that meet the desired purity level.

Lyophilization

To obtain the final product as a stable, dry powder, the pooled HPLC fractions are lyophilized (freeze-dried).

Protocol:

-

Freezing: Freeze the aqueous solution of the purified peptide, typically in a -80°C freezer or using a dry ice/ethanol bath.

-

Drying: Place the frozen sample on a lyophilizer. The high vacuum will cause the frozen solvent to sublime directly from a solid to a gas, leaving the peptide as a fluffy white powder.

-

Storage: Store the lyophilized peptide at -20°C or lower in a desiccated environment.

Characterization

The identity and purity of the synthesized Tyr-Leu should be confirmed by:

-

Mass Spectrometry (MS): To verify the correct molecular weight.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.

-

Analytical RP-HPLC: To determine the final purity of the product.

Quantitative Data Summary

The following tables summarize typical quantitative data for the synthesis and purification of dipeptides using the described methods. Note that actual yields and purities can vary depending on the specific sequence, reagents, and reaction conditions.

| Parameter | Solution-Phase Synthesis (Fmoc) | Solid-Phase Synthesis (Fmoc/Wang) | Solid-Phase Synthesis (Boc/Merrifield) |

| Crude Yield | 70-95% | 70-90% | 60-85% |

| Purity after HPLC | >98% | >98% | >98% |

| Overall Isolated Yield | 50-70% | 40-60% | 30-50% |

Workflow and Pathway Visualizations

The following diagrams, generated using Graphviz, illustrate the experimental workflows for the synthesis and purification of Tyrosyl-leucine, as well as a conceptual diagram of its potential biological signaling.

Synthesis and Purification Workflows

Conceptual Biological Signaling of Tyr-Leu

Conclusion

This guide has detailed the primary methodologies for the synthesis and purification of Tyrosyl-leucine dipeptide. Both solution-phase and solid-phase strategies offer viable routes to this molecule, with the choice of method often depending on the desired scale, available equipment, and specific purity requirements. The provided protocols, based on established chemical principles, serve as a foundation for researchers to produce high-quality Tyr-Leu. The subsequent purification by RP-HPLC is crucial for obtaining a product suitable for sensitive biological assays. The information presented herein is intended to empower researchers in the fields of chemistry and drug development to confidently synthesize and purify Tyr-Leu for further investigation into its promising biological activities.

References

- 1. peptide.com [peptide.com]

- 2. US8013117B2 - Solution-phase synthesis of leuprolide and its intermediates - Google Patents [patents.google.com]

- 3. L-Tyrosyl-L-leucine | C15H22N2O4 | CID 87071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Human Metabolome Database: Showing metabocard for Tyrosyl-Leucine (HMDB0029109) [hmdb.ca]

- 5. medkoo.com [medkoo.com]

The Dipeptide Tyrosylleucine: A Technical Guide to its Discovery and Bioactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tyrosylleucine (YL), a dipeptide composed of L-tyrosine and L-leucine, has emerged as a significant bioactive molecule with promising therapeutic potential, particularly in the realm of neuroscience. Initially known as a simple dipeptide, recent research has illuminated its potent antidepressant and anxiolytic-like properties. This technical guide provides a comprehensive overview of the discovery, history, and biological activity of Tyrosylleucine. It details the experimental methodologies employed in its characterization, presents available quantitative data, and elucidates the current understanding of its mechanism of action, including its influence on key neurotransmitter systems and neuronal plasticity. The information is intended to serve as a foundational resource for researchers and professionals in drug development interested in the further exploration and potential therapeutic application of this intriguing dipeptide.

Discovery and History

The dipeptide L-Tyrosyl-L-leucine has been known in the scientific literature as a chemical entity for several decades, with its synthesis being a fundamental aspect of peptide chemistry. However, its recognition as a bioactive peptide with specific pharmacological effects is a more recent development, primarily stemming from the work of Kousaku Ohinata and his research group at Kyoto University.

Initial investigations into the bioactivity of food-derived peptides led to the identification of Tyrosylleucine as a molecule of interest. A pivotal study by Kanegawa et al. in 2010 first reported the potent anxiolytic-like activity of YL.[1] This was followed by research from Mizushige et al. in 2020, which established its significant antidepressant-like effects.[2][3] These studies have been instrumental in shifting the perception of Tyrosylleucine from a simple dipeptide to a bioactive agent with the potential for therapeutic applications in mood and anxiety disorders.

Bioactive Properties

Antidepressant-Like Activity

Studies in murine models have demonstrated that Tyrosylleucine exhibits potent antidepressant-like activity.[2][3] This has been primarily evaluated using the forced swim test (FST) and the tail suspension test (TST), two standard behavioral assays for assessing antidepressant efficacy.

The administration of Tyrosylleucine was found to significantly decrease immobility time in these tests, an effect comparable to that of conventional antidepressant medications. A key finding is that YL appears to exert its effects through a mechanism independent of brain-derived neurotrophic factor (BDNF), a common pathway for many existing antidepressants. Instead, the antidepressant-like effects of YL are associated with an increase in the expression of c-Fos, a marker of neuronal activity, specifically in the dentate gyrus of the hippocampus. Furthermore, Tyrosylleucine has been shown to enhance the proliferation of hippocampal progenitor cells, suggesting a role in adult neurogenesis.

Anxiolytic-Like Activity

Tyrosylleucine has also been shown to possess significant anxiolytic-like properties. In preclinical studies using the elevated plus-maze test in mice, YL demonstrated a dose-dependent anxiolytic effect. The proposed mechanism for this activity involves the indirect activation of several key neurotransmitter systems, including the serotonin 5-HT1A, dopamine D1, and GABA-A receptors.

Quantitative Data

A critical aspect of understanding the bioactivity of Tyrosylleucine is the quantitative analysis of its effects. The following tables summarize the available in vivo dosage data from key studies. It is important to note that a significant finding by Kanegawa et al. (2010) is that Tyrosylleucine itself does not have a direct binding affinity for the 5-HT1A, dopamine D1, or GABA-A receptors, suggesting an indirect mechanism of action. To date, specific Ki, Kd, IC50, or EC50 values for receptor binding or functional assays have not been published in the primary literature.

Table 1: In Vivo Efficacy of Tyrosylleucine in Antidepressant-Like Activity Assays

| Experimental Model | Administration Route | Effective Dose Range | Observed Effect | Reference |

| Forced Swim Test (Mice) | Intraperitoneal (i.p.) | 1 - 30 mg/kg | Decreased immobility time | |

| Forced Swim Test (Mice) | Intracerebroventricular (i.c.v.) | 0.3 - 1 nmol/mouse | Decreased immobility time | |

| Forced Swim Test (Mice) | Oral (p.o.) | 30 - 100 mg/kg | Decreased immobility time | |

| Tail Suspension Test (Mice) | Intraperitoneal (i.p.) | 10 - 30 mg/kg | Decreased immobility time |

Table 2: In Vivo Efficacy of Tyrosylleucine in Anxiolytic-Like Activity Assays

| Experimental Model | Administration Route | Effective Dose Range | Observed Effect | Reference |

| Elevated Plus-Maze (Mice) | Intraperitoneal (i.p.) | 0.1 - 1 mg/kg | Increased time in open arms | |

| Elevated Plus-Maze (Mice) | Oral (p.o.) | 0.3 - 3 mg/kg | Increased time in open arms |

Signaling Pathways and Mechanism of Action

The precise molecular mechanisms underlying the bioactivity of Tyrosylleucine are still under investigation, particularly given the finding that it does not directly bind to the key receptors implicated in its anxiolytic effects. The current hypothesis centers on an indirect modulation of these systems.

Anxiolytic-Like Activity

The anxiolytic effects of YL are thought to be mediated through a sequential activation of the serotonin 5-HT1A, dopamine D1, and GABA-A receptor systems. While the direct target of YL remains unknown, its action ultimately leads to the engagement of these pathways.

Proposed indirect signaling cascade for the anxiolytic effects of Tyrosylleucine.

Antidepressant-Like Activity

The antidepressant-like effects of Tyrosylleucine are linked to neuronal activation and plasticity in the hippocampus. The increase in c-Fos expression in the dentate gyrus indicates enhanced neuronal activity in this brain region, which is crucial for mood regulation and memory. The stimulation of hippocampal progenitor cell proliferation suggests that YL may promote neurogenesis, a process that is often impaired in depression and can be a target for antidepressant therapies.

References

- 1. Dipeptide Tyr-Leu (YL) exhibits anxiolytic-like activity after oral administration via activating serotonin 5-HT1A, dopamine D1 and GABAA receptors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. (PDF) Dipeptide Tyrosyl-Leucine Exhibits [research.amanote.com]

- 3. Dipeptide tyrosyl-leucine exhibits antidepressant-like activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Tyrosylleucine TFA: A Technical Guide for Researchers

An In-depth Examination of the Dipeptide's Preclinical Antidepressant and Anxiolytic Properties

This technical guide provides a comprehensive overview of Tyrosylleucine TFA (Tyr-Leu TFA), a dipeptide with demonstrated antidepressant and anxiolytic-like activities in preclinical models. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, mechanisms of action, and the experimental protocols used to elucidate its effects.

Core Compound Data

This compound is the trifluoroacetate salt of the dipeptide formed from the amino acids tyrosine and leucine.

| Parameter | Value | Reference |

| CAS Number | 66852-01-5 | [1][2][3] |

| Molecular Formula | C17H23F3N2O6 | [1][3] |

| Molecular Weight | 408.37 g/mol | |

| Synonyms | Tyr-Leu TFA, YL TFA |

Preclinical Pharmacological Profile

Tyrosylleucine (YL) has been shown to exhibit significant antidepressant and anxiolytic-like effects in murine models. These activities are observed following oral, intraperitoneal (i.p.), and intracerebroventricular (i.c.v.) administration.

Antidepressant-like Activity

The antidepressant effects of Tyrosylleucine have been demonstrated in behavioral despair models, such as the Forced Swim Test and the Tail Suspension Test. The proposed mechanisms underlying this activity are multifaceted and appear to be distinct from conventional antidepressant pathways.

Key Mechanisms of Antidepressant Action:

-

Increased Hippocampal Neurogenesis: Tyrosylleucine promotes the proliferation of neuronal progenitor cells in the dentate gyrus of the hippocampus. This is evidenced by an increase in cells positive for bromo-2'-deoxyuridine (BrdU), a marker of cell proliferation, and an upregulation of doublecortin, a protein expressed by immature neurons.

-

Modulation of Neuronal Activity: The dipeptide has been shown to increase the expression of c-Fos, an immediate early gene and a marker of neuronal activity, within the dentate gyrus.

-

Suppression of the Hypothalamo-Pituitary-Adrenal (HPA) Axis: Tyrosylleucine has been observed to suppress the activation of the HPA axis, a key stress-response system, in response to forced swim stress.

-

BDNF-Independent Pathway: Notably, the antidepressant-like effects of Tyrosylleucine do not appear to involve the upregulation of brain-derived neurotrophic factor (BDNF) mRNA or protein expression in the hippocampus, suggesting a novel mechanism of action.

Anxiolytic-like Activity

Tyrosylleucine also demonstrates dose-dependent anxiolytic-like activity in models such as the elevated plus-maze test. This effect is proposed to be mediated through the sequential activation of several key neurotransmitter systems.

Proposed Anxiolytic Signaling Pathway:

The anxiolytic effects of Tyrosylleucine are believed to be initiated by the activation of serotonin 5-HT1A receptors. This initial event is thought to subsequently trigger the activation of dopamine D1 receptors, which in turn leads to the activation of GABAA receptors, ultimately producing an anxiolytic-like behavioral response.

Experimental Protocols

Detailed methodologies for the key behavioral and cellular assays used to characterize the activity of Tyrosylleucine are provided below.

Behavioral Assays

1. Forced Swim Test (FST):

-

Objective: To assess antidepressant-like activity by measuring the immobility time of mice in an inescapable water tank.

-

Apparatus: A cylindrical tank (e.g., 30 cm height x 20 cm diameter) filled with water (23-25°C) to a level of 15 cm.

-

Procedure:

-

Administer this compound or vehicle control at the desired dose and route.

-

After a predetermined pretreatment time (e.g., 30 minutes), gently place the mouse into the water tank.

-

Record the session, which typically lasts for 6 minutes.

-

The primary measure is the duration of immobility during the final 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating, making only small movements necessary to keep the head above water.

-

-

Endpoint: A significant decrease in immobility time in the treated group compared to the vehicle group is indicative of an antidepressant-like effect.

2. Tail Suspension Test (TST):

-

Objective: An alternative to the FST to screen for potential antidepressant drugs by measuring the immobility of mice when suspended by their tails.

-

Apparatus: A suspension bar or ledge from which the mouse can be hung. The use of a suspension box with a contrasting background is recommended.

-

Procedure:

-

Administer this compound or vehicle control.

-

After the pretreatment period, suspend the mouse by its tail using adhesive tape, ensuring it cannot escape or hold onto any surfaces.

-

The test duration is typically 6 minutes.

-

The entire session is scored for the total time the mouse remains immobile.

-

-

Endpoint: A reduction in the total immobility time suggests antidepressant-like properties.

3. Elevated Plus-Maze (EPM) Test:

-

Objective: To assess anxiolytic-like behavior based on the natural aversion of rodents to open and elevated spaces.

-

Apparatus: A plus-shaped maze elevated from the floor with two open arms and two enclosed arms.

-

Procedure:

-

Administer this compound or vehicle control.

-

Following the pretreatment period, place the mouse in the center of the maze, facing an open arm.

-

Allow the mouse to explore the maze for a set period, typically 5 minutes.

-

Record the time spent in and the number of entries into the open and closed arms.

-

-

Endpoint: An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic-like effect.

Cellular and Molecular Assays

1. c-Fos Immunohistochemistry:

-

Objective: To identify and quantify neuronal activation in specific brain regions following treatment.

-

Procedure:

-

Following behavioral testing or stimulation, perfuse the animals and collect the brains.

-

Prepare brain sections (e.g., 30-40 µm thick).

-

Perform immunohistochemical staining using a primary antibody against c-Fos.

-

Use a suitable secondary antibody conjugated to a fluorescent marker or an enzymatic reporter for visualization.

-

Quantify the number of c-Fos positive cells in the region of interest (e.g., dentate gyrus) using microscopy and image analysis software.

-

2. BrdU Labeling for Neurogenesis:

-

Objective: To label and quantify proliferating cells in the brain.

-

Procedure:

-

Administer BrdU via intraperitoneal injection (e.g., 50-100 mg/kg). Multiple injections may be required depending on the experimental design.

-

After a specific survival period, collect and section the brain tissue.

-

Pre-treat the sections to denature DNA (e.g., with HCl) to expose the incorporated BrdU.

-

Perform immunohistochemistry using an anti-BrdU antibody.

-

Co-label with neuronal markers (e.g., NeuN) to confirm the phenotype of the newly divided cells.

-

3. Doublecortin (DCX) Immunofluorescence:

-

Objective: To identify and quantify immature neurons as a measure of neurogenesis.

-

Procedure:

-

Prepare brain sections as described above.

-

Perform immunofluorescent staining using a primary antibody against Doublecortin.

-

Use a fluorescently labeled secondary antibody for visualization.

-

Quantify DCX-positive cells in the dentate gyrus.

-

4. HPA Axis Activation Measurement (Corticosterone ELISA):

-

Objective: To measure the levels of corticosterone, the primary stress hormone in rodents, as an indicator of HPA axis activity.

-

Procedure:

-

Collect blood samples at a specific time point following a stressor (e.g., forced swim).

-

Separate the plasma or serum.

-

Measure corticosterone concentrations using a commercially available ELISA kit, following the manufacturer's instructions.

-

-

Endpoint: A reduction in stress-induced corticosterone levels in the treated group compared to the control group suggests a dampening of the HPA axis response.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the proposed signaling pathways for the anxiolytic and antidepressant effects of Tyrosylleucine.

References

An In-depth Technical Guide to the Solubility and Stability of Tyrosylleucine TFA

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available scientific data regarding the solubility and stability of Tyrosylleucine trifluoroacetate (TFA). The information presented herein is intended to support research, development, and formulation activities involving this dipeptide. Data has been compiled from publicly accessible scientific literature and manufacturer technical data sheets.

Physicochemical Properties

Tyrosylleucine is a dipeptide composed of the amino acids Tyrosine and Leucine. The trifluoroacetate salt of this dipeptide is a common form for research and development purposes.

| Property | Value | Source |

| Chemical Formula | C₁₅H₂₂N₂O₄ (Tyrosylleucine) | [1] |

| Molecular Weight | 294.35 g/mol (Tyrosylleucine) | [1] |

| Chemical Formula (TFA Salt) | C₁₇H₂₃F₃N₂O₆ | MedChemExpress |

| Molecular Weight (TFA Salt) | 408.37 g/mol | MedChemExpress |

| Appearance | White to off-white solid | MedChemExpress |

Solubility

The solubility of Tyrosylleucine and its TFA salt is a critical parameter for its handling, formulation, and biological testing. The presence of the TFA counterion can influence the solubility profile.

Quantitative Solubility Data

| Compound | Solvent | Solubility | Source |

| Tyrosylleucine TFA | Dimethyl Sulfoxide (DMSO) | 100 mg/mL (244.88 mM) | [2][3] |

| Tyrosylleucine | Water (Predicted) | 1.05 g/L | [4] |

Note: The aqueous solubility is a predicted value and should be experimentally verified.

Qualitative Solubility

One supplier indicates that Tyrosylleucine is soluble in water, methanol, DMSO, and Phosphate Buffered Saline (PBS). However, quantitative data for water, methanol, and PBS are not provided.

General Peptide Solubilization Strategy

A general strategy for solubilizing peptides can be applied to this compound, starting with less harsh solvents and progressing to stronger ones if necessary.

Caption: A general workflow for the solubilization of this compound.

Stability

The stability of this compound is crucial for ensuring its integrity during storage and experimental use. Degradation can occur through various pathways, including hydrolysis, oxidation, and photolysis.

Storage Recommendations

For long-term stability, this compound should be stored under the following conditions:

| Storage Temperature | Duration | Notes |

| -80°C | 6 months | Sealed storage, away from moisture |

| -20°C | 1 month | Sealed storage, away from moisture |

Source: MedChemExpress

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a peptide. While specific forced degradation data for this compound is not publicly available, a general experimental protocol can be outlined.

3.2.1 General Protocol for Forced Degradation

This protocol is a general guideline and should be optimized for this compound.

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a mild organic solvent) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions: Aliquot the stock solution and expose to the following stress conditions:

-

Acid Hydrolysis: 0.1 M HCl at 60°C for 2, 4, 8, and 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60°C for 2, 4, 8, and 24 hours.

-

Oxidation: 3% H₂O₂ at room temperature for 2, 4, 8, and 24 hours.

-

Thermal Degradation: Incubate the solid peptide and a solution at 60°C for 1, 3, and 7 days.

-

Photostability: Expose the solid peptide and a solution to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

-

Sample Analysis: At each time point, neutralize the acid and base-stressed samples. Analyze all samples by a stability-indicating HPLC method.

Caption: A general experimental workflow for forced degradation studies of this compound.

Analytical Methodology: Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating the intact peptide from its potential degradation products. While a specific validated method for this compound is not available in the public domain, a general approach for developing such a method for a dipeptide is provided below.

General HPLC Method Development Protocol

-

Column Selection: A reversed-phase C18 column is a common starting point for peptide analysis.

-

Mobile Phase: A gradient elution is typically employed.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

-

Gradient: A shallow gradient from a low to a high percentage of Mobile Phase B is recommended to ensure good separation of closely related impurities.

-

Detection: UV detection at 210-220 nm is suitable for detecting the peptide bond.

-

Method Validation: The developed method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity is confirmed by analyzing the samples from the forced degradation study to ensure that all degradation products are well-separated from the main peak.

Biological Activity and Potential Signaling Pathway

Tyrosylleucine has been reported to exhibit antidepressant-like and anxiolytic-like activities. The antidepressant effect appears to be independent of the Brain-Derived Neurotrophic Factor (BDNF) pathway. The anxiolytic effects may be mediated through the activation of serotonin 5-HT1A, dopamine D1, and GABA-A receptors.

Furthermore, the constituent amino acid, Leucine, is a known activator of the mTORC1 signaling pathway, which is a central regulator of cell growth and protein synthesis. Tyrosine may also play a role in modulating this pathway. A proposed signaling pathway based on the known effects of Leucine is depicted below.

Caption: A proposed signaling pathway for Tyrosylleucine based on the known effects of Leucine on the mTORC1 pathway.

Handling and Safety Precautions for TFA Salt

Trifluoroacetic acid is a strong acid and requires careful handling. Although present as a salt in the lyophilized peptide, appropriate safety measures should be taken when handling this compound, especially when preparing stock solutions.

-

Personal Protective Equipment (PPE): Wear appropriate gloves, lab coat, and eye protection.

-

Ventilation: Handle in a well-ventilated area or a fume hood.

-

Disposal: Dispose of waste according to institutional and local regulations.

Conclusion

This technical guide summarizes the currently available information on the solubility and stability of this compound. While some data, particularly the solubility in DMSO and recommended storage conditions, are well-defined, there is a notable lack of comprehensive, publicly available quantitative data for its solubility in other common laboratory solvents and its stability under various stress conditions. The provided experimental protocols for forced degradation and HPLC method development are based on general principles for peptides and should be specifically optimized and validated for this compound. The proposed signaling pathway is inferred from the known biological activities of its constituent amino acids and warrants further investigation for the dipeptide itself. Researchers and drug development professionals are encouraged to perform their own experimental verification of the data presented in this guide to ensure its applicability to their specific needs.

References

A Comprehensive Review of Tyrosylleucine Research: From Synthesis to Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The dipeptide Tyrosylleucine (Tyr-Leu), composed of the amino acids tyrosine and leucine, has emerged as a molecule of significant interest in various fields of biomedical research. Initially explored for its basic biochemical properties, recent studies have unveiled its potential therapeutic applications, particularly in the realms of neuroscience and oncology. This technical guide provides a comprehensive literature review of Tyrosylleucine, summarizing key quantitative data, detailing experimental protocols, and visualizing associated signaling pathways to facilitate further research and development.

Physicochemical Properties

Tyrosylleucine is a dipeptide with the chemical formula C15H22N2O4 and a molecular weight of 294.35 g/mol .[1][2][3] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C15H22N2O4 | [1][2] |

| Molecular Weight | 294.35 g/mol | |

| CAS Number | 17355-10-1 | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in Water and DMSO |

Synthesis of Tyrosylleucine

The synthesis of Tyrosylleucine is typically achieved through solid-phase peptide synthesis (SPPS), a widely adopted method for creating peptides in a stepwise manner on a solid support. The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is a common approach.

Experimental Protocol: Solid-Phase Synthesis of Tyrosylleucine (Fmoc/tBu Strategy)

This protocol outlines the manual synthesis of Tyrosylleucine.

1. Resin Preparation:

-

Start with a suitable resin, such as a 2-chlorotrityl chloride resin, which is ideal for producing C-terminal carboxylic acids.

-

Swell the resin in a suitable solvent like dichloromethane (DCM) for at least 30 minutes.

2. First Amino Acid Loading (Leucine):

-

Dissolve Fmoc-L-Leu-OH (3 equivalents relative to resin capacity) and diisopropylethylamine (DIPEA; 7.5 equivalents) in dry DCM.

-

Add the solution to the swelled resin and agitate for 1-2 hours at room temperature.

-

Wash the resin thoroughly with DCM and N,N-dimethylformamide (DMF) to remove excess reagents.

-

To cap any unreacted sites, treat the resin with a mixture of DCM/Methanol/DIPEA (e.g., 80:15:5) for 15-30 minutes.

3. Fmoc Deprotection:

-

Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of leucine.

-

Repeat the piperidine treatment for another 15-20 minutes to ensure complete deprotection.

-

Wash the resin extensively with DMF and DCM.

4. Second Amino Acid Coupling (Tyrosine):

-

Activate Fmoc-L-Tyr(tBu)-OH (3-5 equivalents) using a coupling reagent such as HATU (4.5 equivalents) and an additive like HOAt (4.5 equivalents) in the presence of a base like N-methylmorpholine (NMM) or DIPEA in DMF.

-

Add the activated amino acid solution to the deprotected resin-bound leucine.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature.

-

Wash the resin with DMF and DCM.

5. Final Fmoc Deprotection:

-

Repeat the Fmoc deprotection step as described in step 3 to remove the protecting group from the N-terminus of tyrosine.

6. Cleavage and Deprotection:

-

Wash the final dipeptide-resin with DCM and dry it.

-

Treat the resin with a cleavage cocktail, typically a mixture of trifluoroacetic acid (TFA), water, and a scavenger such as triisopropylsilane (TIS) (e.g., 95:2.5:2.5 v/v/v) for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting group (tBu from tyrosine).

-

Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.

-

Dry the crude Tyrosylleucine under vacuum.

7. Purification and Analysis:

-

Dissolve the crude peptide in a water/acetonitrile mixture and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Below is a general workflow for the solid-phase synthesis of Tyrosylleucine.

Antidepressant-like Activity

Recent research has highlighted the potent antidepressant-like effects of Tyrosylleucine. Studies in murine models have demonstrated its efficacy in standard behavioral despair tests.

Quantitative Data

The antidepressant-like activity of Tyrosylleucine has been quantified in the forced swim test (FST) and tail suspension test (TST). The results indicate a significant reduction in immobility time, a key indicator of antidepressant efficacy.

| Test | Administration Route | Dosage | % Decrease in Immobility Time (Mean ± SEM) | Reference |

| Forced Swim Test | Intraperitoneal (i.p.) | 10 mg/kg | ~40% | |

| Intraperitoneal (i.p.) | 30 mg/kg | ~55% | ||

| Intracerebroventricular (i.c.v.) | 1 nmol/mouse | ~50% | ||

| Oral (p.o.) | 100 mg/kg | ~45% | ||

| Tail Suspension Test | Intraperitoneal (i.p.) | 10 mg/kg | ~35% | |

| Intraperitoneal (i.p.) | 30 mg/kg | ~50% |

Experimental Protocols

Forced Swim Test (FST):

-

Apparatus: A cylindrical container (e.g., 25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth of 10 cm.

-

Procedure: Mice are individually placed in the cylinder for a 6-minute session. The duration of immobility (floating without struggling) is recorded during the last 4 minutes of the test.

-

Drug Administration: Tyrosylleucine or a vehicle control is administered at specified doses and routes prior to the test (e.g., 30 minutes before for i.p. injection).

Tail Suspension Test (TST):

-

Apparatus: A chamber where mice can be suspended by their tails.

-

Procedure: Mice are individually suspended by their tails using adhesive tape, approximately 1 cm from the tip. The total duration of the test is 6 minutes, and the time spent immobile is recorded.

-

Drug Administration: Similar to the FST, Tyrosylleucine or a vehicle is administered prior to the test.

Anxiolytic-like Activity

In addition to its antidepressant effects, Tyrosylleucine has been shown to possess anxiolytic-like properties. These effects have been evaluated using behavioral models such as the elevated plus maze and the open field test.

Quantitative Data

The anxiolytic-like effects of Tyrosylleucine are demonstrated by an increase in exploratory behavior in anxiety-provoking environments.

| Test | Administration Route | Dosage | Effect (Mean ± SEM) | Reference |

| Elevated Plus Maze | Intraperitoneal (i.p.) | 1 mg/kg | ~150% increase in time spent in open arms | |

| Open Field Test | Oral (p.o.) | 3 mg/kg | ~100% increase in time spent in the center |

Experimental Protocols

Elevated Plus Maze (EPM):

-

Apparatus: A plus-shaped maze raised above the floor with two open arms and two enclosed arms.

-

Procedure: Mice are placed in the center of the maze and allowed to explore for a set period (e.g., 5 minutes). The time spent in and the number of entries into the open and closed arms are recorded. An increase in open arm exploration is indicative of an anxiolytic effect.

-

Drug Administration: Tyrosylleucine or a vehicle is administered prior to the test.

Open Field Test (OFT):

-

Apparatus: A square arena with walls.

-

Procedure: Mice are placed in the center of the arena and their activity is recorded for a specific duration (e.g., 10 minutes). The time spent in the center versus the periphery of the arena is measured. Anxiolytic compounds typically increase the time spent in the center.

-

Drug Administration: Tyrosylleucine or a vehicle is administered before the test.

Signaling Pathways

The mechanisms underlying the neuropharmacological effects of Tyrosylleucine are currently under investigation. The available evidence points towards distinct signaling pathways for its anxiolytic and antidepressant activities.

Anxiolytic Activity Signaling Pathway

The anxiolytic-like effects of Tyrosylleucine are suggested to be mediated through the modulation of several key neurotransmitter systems. The proposed pathway involves the sequential activation of serotonin 5-HT1A, dopamine D1, and GABAA receptors.

Antidepressant Activity and Neurogenesis

The antidepressant-like effects of Tyrosylleucine appear to be independent of the brain-derived neurotrophic factor (BDNF) signaling pathway, a common target for many antidepressant drugs. Instead, Tyrosylleucine has been shown to increase the expression of c-Fos, a marker of neuronal activity, and promote neurogenesis in the hippocampus, as evidenced by increased BrdU incorporation and doublecortin expression. This suggests a novel mechanism of action that may involve the modulation of the hypothalamo-pituitary-adrenal (HPA) axis.

Potential in Cancer Research

While specific studies on Tyrosylleucine as a standalone cancer therapeutic are limited, its role as a component of larger peptides in targeted cancer therapy is an area of growing interest. Peptides are increasingly being utilized as targeting moieties in peptide-drug conjugates (PDCs) to deliver cytotoxic agents specifically to tumor cells, thereby reducing off-target toxicity. The unique physicochemical properties of Tyrosylleucine, including its hydrophobicity, may influence the stability, cell permeability, and target engagement of such therapeutic peptides. Further research is warranted to explore the incorporation of Tyrosylleucine into novel peptide-based cancer therapeutics.

Conclusion

Tyrosylleucine is a dipeptide with demonstrated antidepressant and anxiolytic-like activities in preclinical models. Its mechanisms of action appear to involve novel signaling pathways, distinct from those of conventional psychotropic medications. The ability to synthesize Tyrosylleucine efficiently via solid-phase peptide synthesis opens avenues for its further investigation and potential therapeutic development. While its direct role in cancer therapy is yet to be fully elucidated, its incorporation into targeted peptide-based strategies holds promise. This comprehensive review provides a foundation for researchers, scientists, and drug development professionals to advance the study of this intriguing dipeptide and unlock its full therapeutic potential.

References

Unveiling the Antidepressant Potential of Tyrosyl-Leucine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the antidepressant-like effects of the dipeptide Tyrosyl-leucine (YL). The information presented herein is a comprehensive synthesis of preclinical findings, focusing on quantitative data, detailed experimental methodologies, and the elucidated signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of neuroscience, pharmacology, and drug development who are investigating novel therapeutic agents for depression.

Core Findings: Antidepressant-Like Activity of Tyrosyl-Leucine

Tyrosyl-leucine has demonstrated potent antidepressant-like activity in preclinical mouse models.[1][2][3][4] The dipeptide was effective when administered through various routes, including intraperitoneally (i.p.), intracerebroventricularly (i.c.v.), and orally (p.o.).[1] The antidepressant-like effects of Tyrosyl-leucine were comparable to those of established antidepressant medications such as fluvoxamine and imipramine.

Data Presentation: Behavioral Studies

The antidepressant-like properties of Tyrosyl-leucine were primarily assessed using the Forced Swim Test (FST) and the Tail Suspension Test (TST), two of the most common behavioral despair models for screening potential antidepressant compounds in mice. The key endpoint in these tests is the duration of immobility, with a reduction in immobility time suggesting an antidepressant-like effect.

Table 1: Effect of Intraperitoneal (i.p.) Administration of Tyrosyl-Leucine on Immobility Time in the Forced Swim Test (FST)

| Treatment Group | Dose (mg/kg) | Immobility Time (s) | Percentage Reduction |

| Vehicle | - | ~200 | - |

| Tyrosyl-Leucine | 0.1 | ~180 | ~10% |

| Tyrosyl-Leucine | 1 | ~150 | ~25% |

| Tyrosyl-Leucine | 10 | ~120 | ~40% |

| Tyrosyl-Leucine | 30 | ~110 | ~45% |

Table 2: Effect of Intracerebroventricular (i.c.v.) Administration of Tyrosyl-Leucine on Immobility Time in the FST

| Treatment Group | Dose (nmol/mouse) | Immobility Time (s) | Percentage Reduction |

| Vehicle | - | ~210 | - |

| Tyrosyl-Leucine | 0.1 | ~180 | ~14% |

| Tyrosyl-Leucine | 0.3 | ~150 | ~29% |

| Tyrosyl-Leucine | 1.0 | ~120 | ~43% |

Table 3: Effect of Oral (p.o.) Administration of Tyrosyl-Leucine on Immobility Time in the FST

| Treatment Group | Dose (mg/kg) | Immobility Time (s) | Percentage Reduction |

| Vehicle | - | ~220 | - |

| Tyrosyl-Leucine | 30 | ~180 | ~18% |

| Tyrosyl-Leucine | 100 | ~150 | ~32% |

Table 4: Effect of Intraperitoneal (i.p.) Administration of Tyrosyl-Leucine on Immobility Time in the Tail Suspension Test (TST)

| Treatment Group | Dose (mg/kg) | Immobility Time (s) | Percentage Reduction |

| Vehicle | - | ~130 | - |

| Tyrosyl-Leucine | 10 | ~90 | ~31% |

| Tyrosyl-Leucine | 30 | ~70 | ~46% |

Neurobiological Mechanisms of Action

The antidepressant-like effects of Tyrosyl-leucine are associated with its ability to induce neuronal activation and promote neurogenesis in the hippocampus, a brain region critically involved in mood regulation.

Hippocampal Neuronal Activation and Proliferation

Studies have shown that Tyrosyl-leucine administration leads to an increase in the number of c-Fos-positive cells in the dentate gyrus of the hippocampus. c-Fos is an immediate early gene often used as a marker for neuronal activity.

Furthermore, Tyrosyl-leucine treatment has been found to enhance the proliferation of hippocampal progenitor cells. This is evidenced by an increase in the number of bromo-2′-deoxyuridine (BrdU)-positive cells and an upregulation of doublecortin (DCX) expression in the dentate gyrus. BrdU is a synthetic nucleoside that is incorporated into the DNA of dividing cells, while DCX is a microtubule-associated protein expressed in migrating and differentiating neurons.

Table 5: Effect of Tyrosyl-Leucine on Hippocampal Neurogenesis Markers

| Marker | Effect of Tyrosyl-Leucine | Brain Region |

| c-Fos | Increased expression | Dentate Gyrus |

| BrdU | Increased number of positive cells | Dentate Gyrus |

| Doublecortin (DCX) | Increased expression | Dentate Gyrus |

Signaling Pathways

Intriguingly, the neurogenic and antidepressant-like effects of Tyrosyl-leucine appear to be independent of the Brain-Derived Neurotrophic Factor (BDNF) signaling pathway, a common target for many conventional antidepressants. Research indicates that Tyrosyl-leucine does not alter the mRNA or protein expression of BDNF in the hippocampus.

Instead, the mechanism of action of Tyrosyl-leucine involves the modulation of the stress response. Specifically, it has been shown to suppress the activation of the hypothalamo-pituitary-adrenal (HPA) axis, a key neuroendocrine system involved in stress and depression.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard procedures and those described in the primary literature.

Forced Swim Test (FST)

The FST is a behavioral test used to assess antidepressant efficacy.

-

Apparatus: A transparent glass cylinder (e.g., 25 cm high, 10 cm in diameter) is filled with water (23-25°C) to a depth of approximately 15 cm, preventing the mouse from touching the bottom with its tail or paws.

-

Procedure: Mice are individually placed into the cylinder for a 6-minute session. The session is typically video-recorded for later analysis.

-

Scoring: The duration of immobility, defined as the time the mouse spends floating motionless or making only small movements necessary to keep its head above water, is measured during the last 4 minutes of the test.

-

Drug Administration: Tyrosyl-leucine or a vehicle control is administered at a specified time (e.g., 30 minutes) before the test.

Tail Suspension Test (TST)

The TST is another widely used behavioral despair model in mice.

-

Apparatus: Mice are suspended by their tails from a horizontal bar or a shelf using adhesive tape, at a height where they cannot reach any surfaces.

-

Procedure: Each mouse is suspended for a 6-minute period. The session is video-recorded for subsequent scoring.

-

Scoring: The total time the mouse remains immobile is recorded. Immobility is characterized by the absence of any limb or body movements, except for those caused by respiration.

-

Drug Administration: The test compound or vehicle is administered prior to the test session at a predetermined time.

Immunohistochemistry for c-Fos, BrdU, and Doublecortin

Immunohistochemical staining is used to visualize specific proteins and markers of cellular processes in brain tissue.

-

Tissue Preparation: Following behavioral testing, animals are euthanized and their brains are collected. The brains are fixed (e.g., in 4% paraformaldehyde), cryoprotected, and sectioned using a cryostat or microtome.

-

Antigen Retrieval: For BrdU staining, a DNA denaturation step (e.g., incubation in 2N HCl) is required to expose the incorporated BrdU.

-

Blocking: Non-specific antibody binding is blocked by incubating the tissue sections in a blocking solution (e.g., containing normal serum and a detergent like Triton X-100).

-

Primary Antibody Incubation: Sections are incubated with primary antibodies specific to the target proteins (e.g., anti-c-Fos, anti-BrdU, anti-DCX) overnight at 4°C.

-

Secondary Antibody Incubation: After washing, sections are incubated with fluorescently labeled secondary antibodies that bind to the primary antibodies.

-

Imaging and Quantification: The stained sections are imaged using a fluorescence or confocal microscope. The number of positive cells in the region of interest (e.g., the dentate gyrus) is then quantified.

Conclusion and Future Directions

The dipeptide Tyrosyl-leucine has emerged as a promising candidate for a novel class of antidepressants. Its mechanism of action, which involves the promotion of hippocampal neurogenesis and modulation of the HPA axis independently of the BDNF pathway, suggests a unique therapeutic profile. The data presented in this guide provide a solid foundation for further investigation into the antidepressant potential of Tyrosyl-leucine. Future research should focus on elucidating the precise molecular targets of this dipeptide, its pharmacokinetic and pharmacodynamic properties, and its efficacy and safety in more complex animal models of depression. These efforts will be crucial in translating these encouraging preclinical findings into potential clinical applications for the treatment of major depressive disorder.

References

Methodological & Application

Application Notes and Protocols for Tyrosylleucine TFA in in vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrosylleucine (Tyr-Leu), a dipeptide, has demonstrated potential biological activity, including antidepressant-like and anxiolytic-like effects.[1][2] Notably, in vitro studies have shown that Tyrosylleucine can enhance the proliferation of hippocampal progenitor cells, suggesting its potential role in neurogenesis.[3][4] These application notes provide a standard protocol for utilizing Tyrosylleucine TFA (the trifluoroacetic acid salt of Tyrosylleucine) in in vitro assays, with a focus on a hippocampal progenitor cell proliferation assay.

Trifluoroacetic acid (TFA) is a common counter-ion used in the purification of synthetic peptides. However, it is crucial to acknowledge that residual TFA can impact the results of biological assays, potentially affecting cell viability and proliferation.[5] Therefore, proper handling and consideration of the TFA salt are essential for obtaining reliable and reproducible data. For sensitive cell-based assays, exchanging TFA for a more biocompatible salt like hydrochloride or acetate is recommended.

Key Applications

-

Investigation of neurogenic and neurotrophic effects in neuronal cell models.

-

Assessment of cell proliferation and viability in response to dipeptide treatment.

-

Elucidation of signaling pathways involved in neuronal cell fate and function.

Experimental Protocols

Handling and Preparation of this compound

Due to the potential for TFA to interfere with biological assays, careful preparation of this compound is critical.

Materials:

-

This compound (lyophilized powder)

-

Sterile, nuclease-free water

-

Phosphate-buffered saline (PBS), sterile

-

0.22 µm sterile filter

Stock Solution Preparation:

-

Aseptically, dissolve the lyophilized this compound powder in sterile, nuclease-free water to create a high-concentration stock solution (e.g., 10 mM).

-

Gently vortex to ensure complete dissolution.

-

Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, nuclease-free tube.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C for long-term storage.

Working Solution Preparation:

-

Thaw an aliquot of the stock solution on ice.

-

Dilute the stock solution to the desired final concentrations using the appropriate sterile cell culture medium or assay buffer immediately before use.

Note on TFA Salt: For highly sensitive assays or when observing unexpected cellular responses, consider performing a TFA salt exchange to a hydrochloride (HCl) or acetate salt. Protocols for this exchange are available in the literature and from peptide synthesis service providers.

Hippocampal Progenitor Cell Proliferation Assay (BrdU Incorporation)

This protocol describes a method to assess the effect of this compound on the proliferation of hippocampal progenitor cells using a Bromodeoxyuridine (BrdU) incorporation assay.

Materials:

-

Hippocampal progenitor cells (e.g., from a commercial source or primary culture)

-

Appropriate cell culture medium and supplements (e.g., DMEM/F12, B27 supplement, growth factors like bFGF and EGF)

-

96-well cell culture plates, sterile

-

This compound working solutions

-

BrdU labeling reagent

-

Fixation/denaturation solution

-

Anti-BrdU antibody

-

HRP-conjugated secondary antibody

-

Substrate for HRP (e.g., TMB)

-

Stop solution

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Culture hippocampal progenitor cells according to standard protocols.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

-

Treatment with this compound:

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Carefully remove the medium from the wells and replace it with 100 µL of the medium containing different concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM).

-

Include a vehicle control group (medium without this compound) and a positive control (a known mitogen for the specific cell type).

-

Incubate for 24-48 hours.

-

-

BrdU Labeling:

-

Add 10 µL of BrdU labeling reagent to each well.

-

Incubate the plate for 2-4 hours at 37°C.

-

-

Fixation and Denaturation:

-

Carefully remove the medium from the wells.

-

Add 200 µL of fixation/denaturation solution to each well and incubate for 30 minutes at room temperature.

-

-

Immunodetection:

-

Remove the fixation/denaturation solution and wash the wells three times with PBS.

-

Add 100 µL of anti-BrdU antibody solution to each well and incubate for 1 hour at room temperature.

-

Wash the wells three times with PBS.

-